

Application Notes: Utilizing Calcium Green-5N AM for Mitochondrial Calcium Uptake Studies

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Calcium Green-5N AM	
Cat. No.:	B13915635	Get Quote

Introduction

Calcium Green-5N AM is a fluorescent indicator dye instrumental in the investigation of mitochondrial calcium (Ca2+) dynamics. As a cell-permeant acetoxymethyl (AM) ester, it can be loaded into cells where intracellular esterases cleave the AM group, trapping the now cell-impermeant Calcium Green-5N dye. Its utility in studying mitochondrial Ca2+ uptake stems from its relatively low affinity for Ca2+, making it suitable for tracking the rapid and substantial changes in calcium concentration that occur within this organelle. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals employing Calcium Green-5N AM to elucidate the mechanisms of mitochondrial calcium homeostasis.

Principle of the Assay

The fundamental principle behind using Calcium Green-5N to measure mitochondrial Ca2+ uptake is the indirect measurement of extramitochondrial (or cytosolic) calcium concentration changes. In a typical experiment with permeabilized cells or isolated mitochondria, the addition of a calcium bolus to the experimental buffer leads to an increase in Calcium Green-5N fluorescence. As functional mitochondria take up Ca2+ from the buffer, the concentration of free Ca2+ in the surrounding medium decreases, resulting in a corresponding decline in Calcium Green-5N fluorescence. The rate of this fluorescence decay is proportional to the rate of mitochondrial Ca2+ uptake.



This method allows for the characterization of the mitochondrial calcium uniporter (MCU), the primary channel responsible for mitochondrial Ca2+ influx. The specificity of the uptake can be confirmed by using inhibitors of the MCU, such as Ru360, which will abolish the decrease in fluorescence.

Key Features and Applications

- Indirect Measurement: Tracks changes in extra-mitochondrial Ca2+ to infer mitochondrial uptake.
- Low Calcium Affinity: Well-suited for measuring the high Ca2+ concentrations characteristic of mitochondrial uptake events.[1]
- Versatility: Applicable to both isolated mitochondria and permeabilized cells from various tissues, including heart, liver, skeletal muscle, and brain.[2]
- High-Throughput Screening: The plate reader-based format allows for efficient screening of compounds that may modulate mitochondrial Ca2+ uptake.[2]
- Apoptosis and Cell Signaling Studies: Facilitates the investigation of the role of mitochondrial Ca2+ in physiological processes like ATP production and pathological events such as apoptosis.[3]

Data Presentation

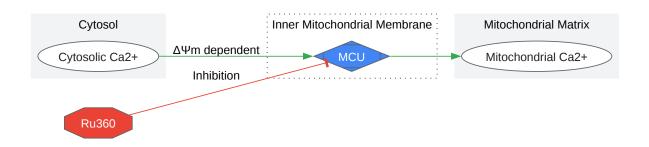
Quantitative Properties of Calcium Green-5N

Value	Reference
~14 µM	[3]
~14 to 38-fold	
~506 nm	-
~532 nm	_
	~14 µM ~14 to 38-fold ~506 nm

Signaling Pathway of Mitochondrial Calcium Uptake



The primary pathway for calcium entry into the mitochondrial matrix is through the Mitochondrial Calcium Uniporter (MCU), a multi-protein complex located in the inner mitochondrial membrane. The activity of the MCU is dependent on the mitochondrial membrane potential established by the electron transport chain.



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Caption: Mitochondrial Calcium Uptake Pathway via the MCU.

Experimental Protocols

Protocol 1: Measuring Mitochondrial Ca2+ Uptake in Isolated Mitochondria using a Plate Reader

This protocol details a plate reader-based assay to measure Ca2+ uptake in isolated mitochondria.

Materials

- Isolated mitochondria (e.g., from mouse heart tissue)
- Calcium Green-5N, hexapotassium salt
- KCI Buffer: 125 mM KCI, 20 mM HEPES, 1 mM KH2PO4, 2 mM MgCl2, 40 μM EGTA, pH
 7.2 with KOH.
- Substrates: 1 M Pyruvate and 500 mM Malate



- CaCl2 solution
- 96-well black, clear-bottom plates
- Fluorescence plate reader with injection capabilities

Experimental Workflow

Caption: Workflow for Isolated Mitochondria Ca2+ Uptake Assay.

Procedure

- Preparation: Prepare all buffers and solutions as described in the materials section. Thaw isolated mitochondria on ice.
- Plate Setup: Add 200 μg of isolated mitochondria to each well of a 96-well plate.
- Add the appropriate volume of KCl buffer to bring the total volume to 197 μL.
- Add 1 μ L of 1 M pyruvate and 1 μ L of 500 mM malate to energize the mitochondria.
- Add 1 μL of 1 mM Calcium Green-5N stock solution to each well.
- Measurement: Place the plate in a fluorescence plate reader pre-set to the appropriate excitation and emission wavelengths for Calcium Green-5N.
- Program the reader for a kinetic read, taking measurements every second for a total of approximately 1000 seconds.
- Prime the reagent injectors with the CaCl2 solution.
- Initiate the kinetic read and inject sequential pulses of CaCl2 (e.g., 5 μL of a 0.6 mM solution) at defined time points (e.g., 30s, 150s, 300s, etc.). The fluorescence will increase upon injection and then decrease as mitochondria take up the calcium.
- Data Analysis: The rate of fluorescence decay after each CaCl2 pulse corresponds to the rate of mitochondrial Ca2+ uptake.



Protocol 2: Measuring Mitochondrial Ca2+ Uptake in Permeabilized Cells

This protocol describes the measurement of mitochondrial Ca2+ uptake in cultured cells after plasma membrane permeabilization.

Materials

- Cultured cells (e.g., HeLa or HEK cells)
- · Calcium Green-5N, hexapotassium salt
- Respiration Buffer (RB): Specific composition may vary, but a common base is a high potassium buffer.
- Digitonin
- Substrates (e.g., succinate) and inhibitors (e.g., rotenone)
- CaCl2 solution
- Ru360 (optional, for inhibition control)
- Spectrophotometer or fluorescence microscope

Experimental Workflow

Caption: Workflow for Permeabilized Cell Ca2+ Uptake Assay.

Procedure

- Cell Preparation: Harvest cultured cells and resuspend them in the chosen respiration buffer.
- Measurement Setup: Place the cell suspension in a cuvette for spectrofluorometry or on a coverslip for microscopy.
- Begin recording the fluorescence signal to establish a baseline.



- Dye Addition: Add Calcium Green-5N to the cell suspension to a final concentration of approximately 0.25 nM.
- Permeabilization: Add digitonin (e.g., 30 μM final concentration) to selectively permeabilize the plasma membrane, leaving the mitochondrial inner membrane intact. A slight dip in fluorescence may be observed.
- Calcium Challenge: Add a bolus of CaCl2 (e.g., to a final concentration of 10 μ M). This will cause a sharp increase in fluorescence.
- Observe the subsequent decrease in fluorescence as mitochondria sequester the added Ca2+.
- (Optional) Inhibition: After observing uptake, add the MCU inhibitor Ru360 (e.g., 0.5 μM final concentration) to confirm that the observed Ca2+ uptake is mediated by the MCU. The fluorescence trace should flatten upon inhibition.
- Data Analysis: The rate of fluorescence decline after the calcium addition reflects the rate of mitochondrial Ca2+ uptake.

Troubleshooting and Considerations

- Dye Concentration: The optimal concentration of Calcium Green-5N AM should be determined empirically for each cell type and experimental condition to ensure adequate signal-to-noise ratio without causing cellular toxicity.
- Cell Health: Ensure cells are healthy and respiring actively for optimal mitochondrial Ca2+ uptake.
- Buffer Composition: The composition of the experimental buffer, particularly the presence of respiratory substrates and the absence of phosphate (which can precipitate calcium), is critical.
- Controls: Always include appropriate controls, such as experiments with MCU inhibitors (e.g., Ru360) or uncouplers (e.g., FCCP) that dissipate the mitochondrial membrane potential required for Ca2+ uptake.



 Calibration: For quantitative measurements of Ca2+ concentration, a calibration of the Calcium Green-5N fluorescence signal is necessary.

References

- 1. resources.biomol.com [resources.biomol.com]
- 2. Analyses of Mitochondrial Calcium Influx in Isolated Mitochondria and Cultured Cells -PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fluorophore-Based Mitochondrial Ca2+ Uptake Assay PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes: Utilizing Calcium Green-5N AM for Mitochondrial Calcium Uptake Studies]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b13915635#calcium-green-5n-am-use-in-studying-mitochondrial-calcium-uptake]

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